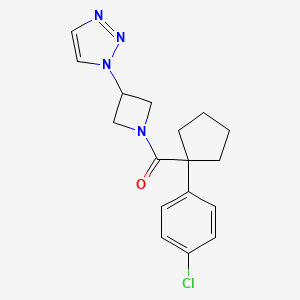

![molecular formula C25H17F3N2O3S B2751780 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-48-3](/img/no-structure.png)

3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

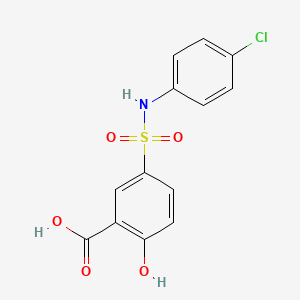

3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N2O3S and its molecular weight is 482.48. The purity is usually 95%.

BenchChem offers high-quality 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Ligand Development

One avenue of application is the development of receptor ligands. Compounds with a pyrimido[5,4-b]benzothiophene scaffold have been explored for their affinity towards α1-adrenoceptors and 5HT1A-receptors. These derivatives, designed as bioisosters for previously reported compounds, have shown significant in vitro affinities for these receptors, with some exhibiting subnanomolar K_i values, indicating their potential as therapeutic agents targeting the central nervous system and cardiovascular system (Romeo et al., 1993).

Antileukemic Activity

Further research into 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives has been conducted with a focus on their potential antileukemic properties. These compounds were synthesized via condensation reactions, leading to various aryl and alkyl derivatives, highlighting the versatility of the [1]benzothieno[3,2-d]pyrimidine core in the synthesis of potential antileukemic agents (El-Telbany & Hutchins, 1985).

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has been reported with their evaluation as anti-inflammatory and analgesic agents. These studies have shown that certain derivatives exhibit significant COX-2 selectivity and analgesic and anti-inflammatory activities, suggesting their potential use in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Fluorescent Compounds for Bioimaging

Additionally, the development of fluorescent compounds for bioimaging applications has been explored. Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and related structures have been synthesized and analyzed for their solid-state fluorescence properties. Certain derivatives demonstrate strong fluorescence, indicating their potential as fluorescent markers in biological research and medical diagnostics (Yokota et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-(3-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea with 2-bromo-4-chloro-3-nitropyrimidine followed by reduction of the nitro group and cyclization of the resulting intermediate.", "Starting Materials": [ "3-(3-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea", "2-bromo-4-chloro-3-nitropyrimidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea in ethanol and add 2-bromo-4-chloro-3-nitropyrimidine. Heat the mixture under reflux for several hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum.", "Step 3: Dissolve the obtained intermediate in ethanol and add sodium borohydride. Stir the mixture at room temperature for several hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in acetic acid and add sodium hydroxide. Heat the mixture under reflux for several hours.", "Step 7: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry it under vacuum.", "Step 8: Recrystallize the obtained product from ethanol to obtain the final product." ] } | |

CAS RN |

893785-48-3 |

Molecular Formula |

C25H17F3N2O3S |

Molecular Weight |

482.48 |

IUPAC Name |

3-(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H17F3N2O3S/c1-33-18-9-5-8-17(13-18)30-23(31)22-21(19-10-2-3-11-20(19)34-22)29(24(30)32)14-15-6-4-7-16(12-15)25(26,27)28/h2-13H,14H2,1H3 |

InChI Key |

MNSGKIMYUUJYBX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

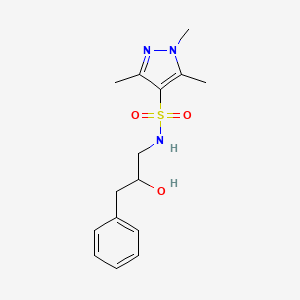

![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)

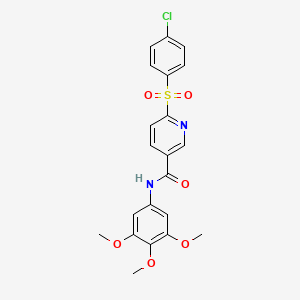

![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)

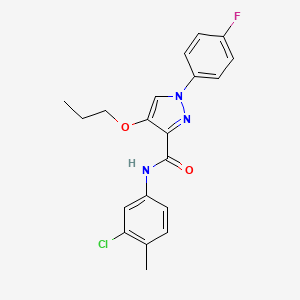

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)